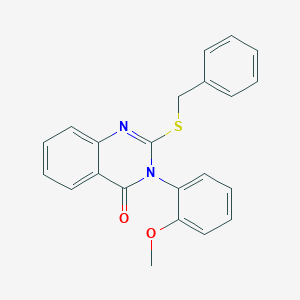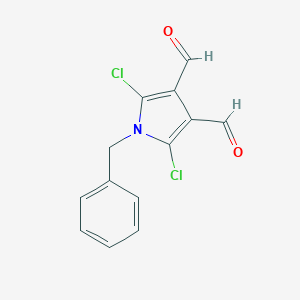
2-(BENZYLSULFANYL)-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(BENZYLSULFANYL)-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives are significant in medicinal chemistry due to their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of Benzylthio Group: The benzylthio group is introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with a thiol group.
Attachment of Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, often using methoxybenzene as a starting material.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(BENZYLSULFANYL)-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like benzyl halides for nucleophilic substitution and methoxybenzene for electrophilic substitution are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学的研究の応用
2-(BENZYLSULFANYL)-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
作用機序
The mechanism of action of 2-(BENZYLSULFANYL)-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways involved can vary depending on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
2-(benzylthio)-3-phenylquinazolin-4(3H)-one: Lacks the methoxy group, which may alter its biological activity.
2-(methylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one: Has a methylthio group instead of a benzylthio group, potentially affecting its pharmacokinetics and pharmacodynamics.
3-(2-methoxyphenyl)quinazolin-4(3H)-one: Lacks the benzylthio group, which may reduce its potency or selectivity.
Uniqueness
2-(BENZYLSULFANYL)-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the presence of both the benzylthio and methoxyphenyl groups, which contribute to its distinct biological activity and potential therapeutic applications. The combination of these functional groups may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.
特性
分子式 |
C22H18N2O2S |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
2-benzylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C22H18N2O2S/c1-26-20-14-8-7-13-19(20)24-21(25)17-11-5-6-12-18(17)23-22(24)27-15-16-9-3-2-4-10-16/h2-14H,15H2,1H3 |
InChIキー |
ABCBLYIBRYXWCE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4 |
正規SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4'-(1,2,3-Thiadiazol-4-yl)[1,1'-biphenyl]-4-yl]-1,2,3-thiadiazole](/img/structure/B290202.png)



![4,6-Bis[(3-methyl-2-butenyl)sulfanyl]-5-pyrimidinecarbaldehyde](/img/structure/B290213.png)
![8,8,15-trimethyl-5,13-diphenyl-3-(trifluoromethyl)-7-oxa-11-thia-4,5,13,14-tetrazatetracyclo[7.7.0.02,6.012,16]hexadeca-2(6),3,12(16),14-tetraene](/img/structure/B290216.png)




![4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid](/img/structure/B290223.png)

![N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B290228.png)

